1,3-Benzothiazol-7-ol

Description

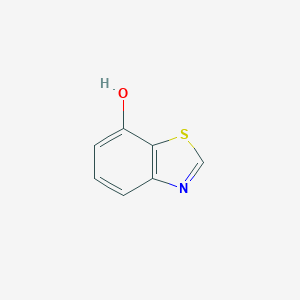

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOZFOSNJSZJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632596 | |

| Record name | 1,3-Benzothiazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163298-73-5 | |

| Record name | 1,3-Benzothiazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,3-Benzothiazol-7-ol

Disclaimer: The subject of this guide, 1,3-Benzothiazol-7-ol, is a specific isomer within the broader class of hydroxybenzothiazoles. As of the latest literature review, comprehensive experimental data for this particular compound is not publicly available. Therefore, this document has been constructed as a predictive guide based on established principles of organic chemistry and extensive data from closely related benzothiazole analogues. The provided data and protocols are intended to serve as a robust framework for researchers and drug development professionals.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives are recognized for a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The structural rigidity and unique electronic nature of the benzothiazole core allow it to serve as a versatile pharmacophore, capable of engaging with a diverse array of biological targets.[3] This guide focuses on the fundamental properties of a specific derivative, 1,3-Benzothiazol-7-ol, providing a detailed, albeit predictive, examination of its chemical and physical characteristics.

Molecular Structure and Physicochemical Properties

The foundational structure of 1,3-Benzothiazol-7-ol consists of the benzothiazole ring system with a hydroxyl group substituted at the 7-position of the benzene ring. This substitution is expected to significantly influence the molecule's polarity, solubility, and reactivity compared to the parent benzothiazole.

Table 1: Predicted Physicochemical Properties of 1,3-Benzothiazol-7-ol

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₇H₅NOS | Based on the chemical structure. |

| Molecular Weight | 151.19 g/mol | Calculated from the molecular formula.[4] |

| Physical State | Solid | The presence of the polar hydroxyl group is likely to increase intermolecular forces, leading to a solid state at room temperature, similar to other hydroxybenzothiazoles.[2] |

| Melting Point | >150 °C | Expected to be significantly higher than the parent benzothiazole (2 °C) due to hydrogen bonding capabilities of the hydroxyl group. For comparison, 2-hydroxybenzothiazole has a melting point of 137-140 °C. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform) | The hydroxyl group will increase water solubility compared to benzothiazole, but the aromatic core will limit it. It is expected to be soluble in polar organic solvents.[2] |

| pKa | ~8-10 | The hydroxyl group is phenolic, and its acidity will be influenced by the electron-withdrawing nature of the fused thiazole ring. |

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 1,3-Benzothiazol-7-ol would rely on a combination of spectroscopic techniques. The following sections detail the anticipated spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern and overall structure.

Table 2: Predicted ¹H NMR Spectral Data for 1,3-Benzothiazol-7-ol (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | s | 1H | H2 | The proton at the 2-position of the thiazole ring is typically deshielded.[5] |

| ~7.8 | d | 1H | H4 | Aromatic proton ortho to the thiazole nitrogen. |

| ~7.4 | t | 1H | H5 | Aromatic proton meta to the hydroxyl group. |

| ~7.1 | d | 1H | H6 | Aromatic proton ortho to the hydroxyl group. |

| ~5.0-6.0 | br s | 1H | -OH | The phenolic proton signal is typically broad and its chemical shift is concentration-dependent. |

Table 3: Predicted ¹³C NMR Spectral Data for 1,3-Benzothiazol-7-ol (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C7a | Carbon at the fusion of the two rings, adjacent to sulfur. |

| ~152 | C2 | Carbon in the thiazole ring, bonded to nitrogen and sulfur. |

| ~148 | C7 | Carbon bearing the hydroxyl group. |

| ~135 | C3a | Carbon at the fusion of the two rings, adjacent to nitrogen. |

| ~126 | C5 | Aromatic carbon. |

| ~124 | C4 | Aromatic carbon. |

| ~115 | C6 | Aromatic carbon, shielded by the hydroxyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Table 4: Predicted FT-IR Absorption Bands for 1,3-Benzothiazol-7-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3600 | Broad | O-H stretch | Characteristic of a phenolic hydroxyl group, broadened due to hydrogen bonding.[6] |

| 3000-3100 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[7] |

| 1500-1600 | Medium-Strong | C=C aromatic ring stretch | Confirms the presence of the aromatic system.[8] |

| ~1220 | Strong | C-O stretch | Differentiates it from aliphatic alcohols.[7] |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for 1,3-Benzothiazol-7-ol

| m/z | Predicted Fragment | Rationale |

| 151 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 123 | [M-CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for phenols. |

| 108 | [M-HCN-S]⁺ | Fragmentation of the thiazole ring. |

Synthesis and Reactivity

The synthesis of 1,3-Benzothiazol-7-ol would likely follow established routes for benzothiazole formation, with the key precursor being a suitably substituted aminophenol.

Proposed Synthetic Pathway

A common and effective method for synthesizing the benzothiazole core is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[9] For 1,3-Benzothiazol-7-ol, the logical starting material would be 2-amino-6-mercaptophenol.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Hydroxybenzothiazole | C7H5NOS | CID 81901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzothiazole synthesis [organic-chemistry.org]

1,3-Benzothiazol-7-ol chemical structure and IUPAC name

An In-Depth Technical Guide to 1,3-Benzothiazol-7-ol: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzothiazol-7-ol, a heterocyclic compound of significant interest to the scientific and drug development community. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of pharmacological activities.[1][2] This document delineates the core chemical identity of 1,3-Benzothiazol-7-ol, including its IUPAC name and detailed structure. It further explores its physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, and discusses its potential applications as a key building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical entity.

The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a foundational scaffold in modern medicinal chemistry.[3][4] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with a multitude of biological targets.[5] Consequently, benzothiazole derivatives have been successfully developed and investigated for a vast spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[2][5][6][7] The hydroxylated analogue, 1,3-Benzothiazol-7-ol, represents a particularly valuable derivative, as the hydroxyl group provides a reactive handle for further chemical modification, enabling the creation of extensive compound libraries for drug discovery programs.

Core Chemical Identity of 1,3-Benzothiazol-7-ol

Chemical Structure

1,3-Benzothiazol-7-ol features a bicyclic aromatic system where a benzene ring is fused to the 4 and 5 positions of a 1,3-thiazole ring. The defining feature of this specific isomer is the hydroxyl (-OH) group substituted at the 7-position of the benzothiazole nucleus. This phenolic group significantly influences the molecule's electronic properties, solubility, and potential for hydrogen bonding with biological macromolecules.

Caption: Chemical structure of 1,3-Benzothiazol-7-ol.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1,3-Benzothiazol-7-ol .

The numbering of the benzothiazole ring system begins with the sulfur atom at position 1, proceeds to the nitrogen atom at position 3, and then continues around the benzene ring from the fusion point.

Physicochemical Properties

While extensive experimental data for 1,3-Benzothiazol-7-ol is not widely published, its properties can be predicted based on its structure and comparison to the parent compound, 1,3-benzothiazole. The addition of a hydroxyl group is expected to increase the melting point, boiling point, and aqueous solubility compared to the parent structure due to its ability to participate in hydrogen bonding.

| Property | Value (1,3-Benzothiazol-7-ol) | Value (Parent: 1,3-Benzothiazole) | Reference |

| Molecular Formula | C₇H₅NOS | C₇H₅NS | - |

| Molecular Weight | 151.19 g/mol | 135.19 g/mol | [8][9] |

| Appearance | Expected to be a solid at room temp. | Colorless to pale yellow liquid | [3] |

| Melting Point | > 2 °C (Predicted) | 2 °C | [9] |

| Boiling Point | > 231 °C (Predicted) | 231 °C | [9] |

| Density | > 1.238 g/mL (Predicted) | 1.238 g/mL | [9] |

| pKa | ~9-10 (Phenolic proton, predicted) | Not Applicable | - |

| Solubility | Moderately soluble in polar organic solvents; slightly soluble in water. | Very slightly soluble in water; soluble in acetone, ethanol. | [8] |

Synthesis and Mechanistic Insights

General Synthetic Routes

The most prevalent and versatile method for the synthesis of the benzothiazole core involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a one-carbon electrophile.[10] Common reagents for this transformation include carboxylic acids, aldehydes, or acyl chlorides.[3][11]

For the specific synthesis of 1,3-Benzothiazol-7-ol, the key starting material is 2-amino-6-mercaptophenol . The reaction with formic acid provides the necessary single carbon atom to form the thiazole ring, yielding the un-substituted C2 position characteristic of the parent ring.

Detailed Experimental Protocol: Synthesis of 1,3-Benzothiazol-7-ol

This protocol describes a plausible and robust method for the laboratory-scale synthesis of 1,3-Benzothiazol-7-ol.

Reaction: 2-Amino-6-mercaptophenol + Formic Acid → 1,3-Benzothiazol-7-ol

Materials:

-

2-Amino-6-mercaptophenol (1.0 eq)

-

Formic acid (≥95%, 5-10 eq)

-

Hydrochloric acid (4 M)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Ethanol

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for workup and recrystallization

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-mercaptophenol (e.g., 1.41 g, 10 mmol).

-

Reagent Addition: Add formic acid (e.g., 3.8 mL, 100 mmol).

-

Causality: Formic acid serves as both the reactant (source of C2) and the solvent. Using a large excess ensures the reaction goes to completion.

-

-

Cyclodehydration: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours.

-

Causality: Thermal energy is required to drive the condensation reaction between the amino group and formic acid to form a formamide intermediate, followed by intramolecular cyclization (attack by the thiol group) and dehydration to form the aromatic thiazole ring.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (~100 mL).

-

Causality: This step precipitates the crude product, which has lower solubility in water than in formic acid.

-

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Causality: Neutralization removes excess formic acid and ensures the phenolic product is in its neutral form, maximizing its precipitation.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system leverages the product's high solubility in hot ethanol and low solubility in cold aqueous ethanol.

-

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield pure 1,3-Benzothiazol-7-ol.

Synthetic Workflow Visualization

Caption: Experimental workflow for the synthesis of 1,3-Benzothiazol-7-ol.

Characterization

The identity and purity of the synthesized 1,3-Benzothiazol-7-ol would be confirmed using standard spectroscopic techniques:

-

¹H NMR: Would show characteristic signals for the aromatic protons on both rings. The proton at C2 of the thiazole ring would appear as a distinct singlet in the downfield region. The phenolic -OH proton would be a broad singlet, and its chemical shift may vary with solvent and concentration.[12][13]

-

¹³C NMR: Would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

IR Spectroscopy: Would show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the phenolic group. Absorptions corresponding to C=N and aromatic C=C stretching would also be present.[12]

-

Mass Spectrometry: Would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 151.19).[14]

Applications in Research and Drug Development

1,3-Benzothiazol-7-ol is not merely a chemical curiosity; it is a strategic building block for the development of novel, high-value molecules.

-

Privileged Scaffold: The benzothiazole core is considered a "privileged structure" because it can bind to multiple, diverse biological receptors, making it a frequent "hit" in high-throughput screening campaigns.[1] Its derivatives are prominent in FDA-approved drugs like Riluzole (for ALS) and Pramipexole (for Parkinson's disease).[3][6]

-

Anticancer and Antimicrobial Potential: Numerous studies have demonstrated the potent anticancer and antimicrobial activities of functionalized benzothiazoles.[15][16][17] The 7-hydroxy group can act as a key pharmacophoric feature or be used to attach other moieties to modulate activity and selectivity.

-

Synthetic Handle for Library Development: The phenolic hydroxyl group is an ideal site for chemical modification. It can be readily converted into ethers, esters, or other functional groups, allowing for the rapid generation of a library of analogues. This approach is central to structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

1,3-Benzothiazol-7-ol is a strategically important heterocyclic compound that combines the proven biological relevance of the benzothiazole scaffold with the synthetic versatility of a phenolic hydroxyl group. Its straightforward synthesis and potential for extensive chemical derivatization make it a valuable starting point for research programs in medicinal chemistry and drug discovery. A thorough understanding of its chemical properties, synthesis, and characterization is essential for scientists aiming to leverage this scaffold for the development of next-generation therapeutics.

References

-

PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., Wu, H., & Wang, G. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(8), 1949. Retrieved from [Link]

-

Prabhakaran, J., et al. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. Molecules, 26(23), 7354. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4995. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1,3-benzothiazol-7-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Siddiqui, A. A., & Mishra, R. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1,3-Benzothiazole. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,3-BENZOTHIAZOLE | CAS 95-16-9. Retrieved from [Link]

-

Kumar, A., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 634-639. Retrieved from [Link]

-

Kaur, R., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20(13), 1207-1225. Retrieved from [Link]

-

Prashanth, G. K., et al. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

-

PubChem. (n.d.). Benzothiazolone. National Center for Biotechnology Information. Retrieved from [Link]

-

Lee, J., & Lee, J. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Chemistry, 7(4), 118. Retrieved from [Link]

-

Ahmed, A. A. (2014). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Thesis. Retrieved from [Link]

-

Tan, T. J., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(6), 519-535. Retrieved from [Link]

-

McCarver, S. J., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. The Journal of Organic Chemistry, 84(4), 2129-2136. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(48), 34645-34674. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. repository.qu.edu.iq [repository.qu.edu.iq]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. ijrpc.com [ijrpc.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide on the Synthesis of Hydroxy-Substituted Benzothiazoles via Oxidative Cyclization of Aminophenols

Executive Summary

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] This guide provides an in-depth examination of a robust synthetic route to hydroxy-substituted benzothiazoles, starting from the readily available precursor, 2-aminophenol. While the specific synthesis of 1,3-Benzothiazol-7-ol from 2-aminophenol presents significant regiochemical challenges under standard protocols, this document will focus on the scientifically predicted and major product of this reaction: 2-Amino-1,3-benzothiazol-4-ol . We will dissect the underlying reaction mechanism, provide a detailed experimental protocol for its synthesis, and discuss the critical process parameters that govern the reaction's success. This approach ensures scientific integrity while providing a practical and insightful guide for professionals in the field.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[4][5] This structural motif is prevalent in a wide array of pharmacologically active molecules, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][6] The versatility of the benzothiazole core allows it to interact with diverse biological targets, making it a "privileged scaffold" in drug discovery.

Key synthetic strategies for constructing the benzothiazole ring include:

-

Condensation of 2-aminothiophenols: This is the most common method, reacting 2-aminothiophenol with various electrophiles like carboxylic acids, aldehydes, or acyl chlorides.[4][7][8][9]

-

Jacobson Synthesis: An intramolecular cyclization of N-acyl-2-aminothiophenols.

-

Hugerschoff Reaction: The oxidative cyclization of N-arylthioureas, or more directly, the reaction of an aniline with a thiocyanate salt in the presence of an oxidant like bromine.[10][11][12]

This guide focuses on a variant of the Hugerschoff synthesis, a powerful one-pot method for generating 2-aminobenzothiazoles directly from aniline precursors.

Mechanistic Pathway and Regiochemical Considerations

The synthesis of a 2-aminobenzothiazole from an aniline derivative, potassium thiocyanate, and bromine is a classic and efficient transformation.[10][11][13] The reaction proceeds through an electrophilic attack on the electron-rich aromatic ring, followed by cyclization.

The Causality of Regioselectivity:

When starting with 2-aminophenol, the regiochemical outcome of the cyclization is dictated by the powerful activating and ortho-, para-directing effects of both the amino (-NH₂) and hydroxyl (-OH) groups. The key steps are:

-

Formation of the Electrophile: Bromine reacts with potassium thiocyanate to generate thiocyanogen, (SCN)₂, a potent electrophile.

-

Electrophilic Aromatic Substitution: The thiocyanogen attacks the 2-aminophenol ring. The -NH₂ group is a stronger activating group than -OH, primarily directing the electrophile to its para position (position 5). However, for the subsequent cyclization to form the thiazole ring, the thiocyanate group must be positioned ortho to the amino group.

-

Cyclization Position: The only available position ortho to the -NH₂ group is position 3. This position is also ortho to the -OH group. The electron-donating nature of both substituents makes this position highly activated and the most probable site for the initial thiocyanation that leads to a benzothiazole product.

-

Ring Closure: Following the attack at the C3 position, the nitrogen of the amino group attacks the carbon of the thiocyanate, initiating the ring closure. Oxidation by bromine facilitates the final aromatization step, yielding the stable 2-aminobenzothiazole ring system.

Based on this mechanistic rationale, the hydroxyl group from the 2-aminophenol starting material will be located at position 4 of the final benzothiazole product. The synthesis of the 7-hydroxy isomer would require a starting material where the hydroxyl and amino groups are meta to each other (i.e., 3-aminophenol), and even then, the formation of the 7-ol isomer would not be the sole product.

Reaction Mechanism Workflow

Caption: Mechanism for the synthesis of 2-Amino-1,3-benzothiazol-4-ol.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis of 2-Amino-1,3-benzothiazol-4-ol.

Disclaimer: This protocol involves hazardous materials, including bromine. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves.

Materials and Reagents

| Reagent/Material | Grade | Typical Supplier |

| 2-Aminophenol | ≥98% | Sigma-Aldrich, Acros Organics |

| Potassium Thiocyanate (KSCN) | ≥99% | Fisher Scientific, Alfa Aesar |

| Bromine (Br₂) | ≥99.5% | Acros Organics, Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | VWR Chemicals, Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |

| Ethanol | Reagent Grade | Laboratory Supply |

| Deionized Water | --- | Laboratory Supply |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-aminophenol (5.45 g, 50 mmol) and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature until the 2-aminophenol is fully dissolved.

-

Add potassium thiocyanate (14.6 g, 150 mmol) to the solution. Stir vigorously.

-

-

Controlled Addition of Bromine:

-

Cool the reaction flask in an ice-water bath to maintain a temperature between 0-5 °C.

-

Prepare a solution of bromine (8.0 g, 2.6 mL, 50 mmol) in 25 mL of glacial acetic acid and load it into the dropping funnel.

-

Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions and control the exotherm. The solution will typically turn a deep reddish-brown and a precipitate may begin to form.

-

-

Reaction Progression:

-

After the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for an additional 3-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

-

-

Work-up and Isolation:

-

Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with stirring. A solid precipitate will form.

-

Carefully neutralize the mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Isolate the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 2-Amino-1,3-benzothiazol-4-ol.

-

Process Variables and Rationale

-

Temperature Control: The initial bromination and cyclization steps are highly exothermic. Maintaining a low temperature (0-10 °C) during bromine addition is critical to prevent the formation of poly-brominated side products and ensure selective thiocyanation.[11]

-

Solvent: Glacial acetic acid serves as both a solvent and a catalyst. Its acidic nature protonates the thiocyanate, facilitating the reaction, and it effectively dissolves the starting materials.[10][11]

-

Stoichiometry: An excess of potassium thiocyanate is often used to ensure the complete conversion of the aniline and to favor the formation of thiocyanogen over direct ring bromination. The 1:1 molar ratio of aniline to bromine is key for the oxidative cyclization.

Applications and Further Transformations

The product, 2-Amino-1,3-benzothiazol-4-ol, is a valuable synthetic intermediate. The 2-amino group serves as a versatile functional handle for further modifications, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes to yield imines, which are themselves important pharmacophores.[6]

-

Diazotization: Conversion to a diazonium salt, which can be replaced by a wide variety of substituents in Sandmeyer-type reactions.

These subsequent transformations allow for the creation of diverse libraries of benzothiazole derivatives for screening in drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders.[2][14][15]

Conclusion

The synthesis of hydroxy-substituted 2-aminobenzothiazoles from aminophenols via oxidative thiocyanation is a highly effective and direct method. This guide clarifies that while the synthesis of 1,3-Benzothiazol-7-ol from 2-aminophenol is not directly feasible, a deep understanding of reaction mechanisms allows for the predictable synthesis of the isomeric 2-Amino-1,3-benzothiazol-4-ol . By carefully controlling reaction parameters, particularly temperature, researchers can reliably produce this valuable intermediate, opening avenues for the development of novel and potent therapeutic agents.

References

-

Title: Synthesis and Cyclization of Benzothiazole: Review Source: ResearchGate URL: [Link]

-

Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: PMC - NIH URL: [Link]

-

Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol Source: MDPI URL: [Link]

-

Title: Cyclization Reactions for Synthesis of Benzthiazole- A Review Source: Index Copernicus URL: [Link]

-

Title: Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica URL: [Link]

-

Title: Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction Source: Semantic Scholar URL: [Link]

-

Title: SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: MDPI URL: [Link]

-

Title: Benzothiazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... Source: ResearchGate URL: [Link]

-

Title: A Review on Recent Development and biological applications of benzothiazole derivatives Source: Progress in Chemical and Biochemical Research URL: [Link]

-

Title: Synthesis and characterization of some novel benzothiazole derivatives Source: Journal of Emerging Technologies and Innovative Research URL: [Link]

-

Title: Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis Source: Scholars Research Library URL: [Link]

-

Title: Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: PMC - NIH URL: [Link]

-

Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: NIH URL: [Link]

-

Title: Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives Source: Dove Press URL: [Link]

-

Title: Benzothiazole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: NIH URL: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole - Wikipedia [en.wikipedia.org]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 7-Hydroxybenzothiazole

For Immediate Release: A Comprehensive Review for the Scientific Community

This technical guide provides an in-depth exploration of the discovery and history of 7-hydroxybenzothiazole, a significant heterocyclic compound. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed narrative of its synthesis, historical context, and the scientific principles underpinning its development. With full editorial control, this guide is structured to provide a logical and insightful journey into the chemistry of this important molecule.

Introduction: The Benzothiazole Core and Its Significance

Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring.[1] This structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The substituent's position on the benzothiazole ring system is a critical determinant of the molecule's interaction with biological targets and its subsequent biological effects. The introduction of a hydroxyl group, in particular, can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall shape, leading to distinct interactions with biological targets. While various isomers of hydroxybenzothiazole exist, the 7-hydroxy variant holds particular interest due to its structural relationship to highly effective peptide coupling additives.

The Genesis of 7-Hydroxybenzothiazole: A Story Rooted in Diazotization Chemistry

The history of 7-hydroxybenzothiazole is intrinsically linked to the chemical manipulation of its amino precursor, 7-aminobenzothiazole. Early investigations into the synthesis of hydroxy-substituted benzothiazoles and their aza-analogs heavily relied on the diazotization of the corresponding amino compounds.

A pivotal method for the synthesis of a 7-hydroxy substituted benzothiazole derivative involves the diazotization of 7-aminobenzothiazole. This reaction, which utilizes nitrous acid, demonstrates a fascinating outcome dependent on the stoichiometry of the reagents. When one equivalent of nitrous acid is used, the reaction yields 7-amino-1,2,3-benzothiadiazole. However, the use of two equivalents of nitrous acid leads to the formation of 7-hydroxy-1,2,3-benzothiadiazole.[3][4] This transformation underscores a key historical route to the introduction of a hydroxyl group at the 7-position of a benzothiazole-related ring system.

The formation of 7-hydroxy-1,2,3-benzothiadiazole from 7-aminobenzothiazole can be rationalized through a multi-step mechanism. The first equivalent of nitrous acid leads to the diazotization of the amino group, which then undergoes an intramolecular cyclization to form the thiadiazole ring. The second equivalent of nitrous acid is then thought to diazotize the newly formed amino group in the intermediate, which is subsequently hydrolyzed to the corresponding hydroxyl derivative.[5]

Sources

- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectral Analysis of 1,3-Benzothiazol-7-ol

This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of 1,3-Benzothiazol-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a scaffold in drug development, unambiguous structural confirmation is paramount.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind the spectral features and the logic of an integrated analytical workflow.

The Molecular Blueprint: Structure and Strategy

1,3-Benzothiazol-7-ol is a bicyclic heteroaromatic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl (-OH) group at position 7. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic "fingerprint." Our strategy is to probe this structure using a multi-faceted approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a distinct piece of the structural puzzle, and together they offer definitive confirmation.

Figure 1. Structure of 1,3-Benzothiazol-7-ol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment and connectivity of atoms.[1] We will examine both ¹H (proton) and ¹³C (carbon) NMR spectra.

Proton (¹H) NMR Analysis

Expertise & Causality: ¹H NMR provides a map of the proton environments. The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms or groups (like oxygen, nitrogen, and sulfur in our molecule) deshield nearby protons, causing their signals to appear further downfield (at a higher ppm value). Spin-spin coupling, observed as signal splitting, reveals the number of neighboring protons, allowing us to piece together the connectivity of the molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the 1,3-Benzothiazol-7-ol sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[4][5]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.0 ppm.[6]

-

Instrument Setup: Place the sample tube in the NMR spectrometer. The instrument is tuned to the proton frequency (e.g., 400 or 500 MHz).[7]

-

Acquisition: The experiment is initiated, typically involving a series of radiofrequency pulses. Key parameters include the number of scans (nt), which is increased for dilute samples to improve the signal-to-noise ratio.[8]

-

Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are applied to ensure accurate integration and peak picking.

Data Interpretation and Predicted Spectrum

The ¹H NMR spectrum of 1,3-Benzothiazol-7-ol is expected to show five distinct signals corresponding to the four aromatic protons and the single hydroxyl proton.

| Proton (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 | ~9.0 - 9.2 | Singlet (s) | - | 1H | The proton on the thiazole ring is highly deshielded due to the adjacent electronegative N and S atoms, appearing far downfield. |

| H-4 | ~7.5 - 7.7 | Doublet (d) | J = ~8.0 Hz | 1H | This proton is part of the aromatic system and is coupled to H-5. |

| H-5 | ~7.2 - 7.4 | Triplet (t) | J = ~8.0 Hz | 1H | This proton is coupled to both H-4 and H-6, resulting in a triplet pattern. |

| H-6 | ~7.0 - 7.2 | Doublet (d) | J = ~8.0 Hz | 1H | Coupled to H-5 and influenced by the adjacent electron-donating -OH group, shifting it slightly upfield compared to other aromatic protons. |

| 7-OH | ~9.5 - 10.5 | Broad Singlet (br s) | - | 1H | The hydroxyl proton is acidic and often exchanges with trace water, leading to a broad signal. Its chemical shift can be highly dependent on solvent and concentration. |

Note: Predicted values are based on analysis of benzothiazole derivatives and standard chemical shift tables.[9][10]

Carbon-¹³ (¹³C) NMR Analysis

Expertise & Causality: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[11] Each non-equivalent carbon atom produces a distinct signal.[12] The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Standard ¹³C NMR spectra are typically "broadband decoupled," which means all signals appear as singlets, simplifying the spectrum by removing C-H coupling.[12]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to ¹H NMR, but with key differences:

-

Tuning: The spectrometer is tuned to the ¹³C frequency (e.g., 100 or 125 MHz).

-

Sensitivity: The ¹³C isotope has a low natural abundance (~1.1%) and a lower magnetogyric ratio, making the nucleus much less sensitive than protons.[11]

-

Acquisition Parameters: Consequently, a greater number of scans (nt) and a longer acquisition time are required to obtain a spectrum with a good signal-to-noise ratio.[13] A relaxation delay (d1) is used to ensure proper quantitation if needed.

Data Interpretation and Predicted Spectrum

1,3-Benzothiazol-7-ol has seven unique carbon atoms, and thus, seven signals are expected in the ¹³C NMR spectrum.

| Carbon (Position) | Predicted δ (ppm) | Rationale |

| C-2 | ~155 - 160 | This imine-like carbon in the thiazole ring is significantly deshielded by the adjacent nitrogen and sulfur atoms. |

| C-7a | ~150 - 154 | A quaternary carbon attached to the electronegative sulfur and part of the fused ring system. |

| C-7 | ~145 - 150 | The carbon directly bonded to the hydroxyl group is strongly deshielded by the oxygen atom. |

| C-3a | ~130 - 135 | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |

| C-5 | ~125 - 128 | A standard aromatic CH carbon. |

| C-4 | ~115 - 120 | An aromatic CH carbon. |

| C-6 | ~110 - 115 | An aromatic CH carbon, its position influenced by the ortho hydroxyl group. |

Note: Predicted values are based on analysis of benzothiazole derivatives and standard ¹³C chemical shift ranges.[14][15][16]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy measures the vibrations of molecular bonds.[17] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. This technique is less powerful for determining the overall skeleton but is exceptionally effective for identifying the presence of specific functional groups, providing a quick and reliable "molecular fingerprint."[17][18]

Experimental Protocol: Fourier Transform Infrared (FTIR) Analysis

-

Sample Preparation: The sample can be analyzed neat (as a liquid or solid), or more commonly for solids, by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is simply pressed against a crystal (e.g., diamond).

-

Background Scan: A background spectrum (of air or the KBr pellet) is recorded first.

-

Sample Scan: The sample is then scanned. The instrument passes a beam of IR radiation through the sample and records the frequencies that are absorbed.[18]

-

Processing: The background is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Predicted Spectrum

The FTIR spectrum provides direct evidence for the key functional groups in 1,3-Benzothiazol-7-ol.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH | A broad, strong absorption in this region is characteristic of a hydrogen-bonded hydroxyl group, confirming the "ol" part of the name. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Confirms the presence of protons attached to the aromatic ring system.[19] |

| ~1620 - 1580 | C=N stretch | Thiazole C=N | A medium to strong band indicating the carbon-nitrogen double bond within the thiazole ring. |

| 1550 - 1450 | C=C stretch | Aromatic Ring | Multiple sharp bands characteristic of carbon-carbon stretching within the benzene ring.[19] |

| ~1250 | C-O stretch | Phenolic C-O | Confirms the bond between the aromatic ring and the hydroxyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Expertise & Causality: Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound.[20] In the most common method, Electron Ionization (EI), high-energy electrons bombard the molecule, knocking off an electron to form a positively charged radical cation known as the molecular ion (M⁺•).[21][22] The mass-to-charge ratio (m/z) of this ion gives the molecular weight. The excess energy from this process also causes the molecule to break apart into smaller, characteristic fragment ions, which can provide additional structural clues.[23][24]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules pass through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[20][22]

-

Acceleration: The newly formed positive ions are accelerated by an electric field.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Predicted Spectrum

The mass spectrum provides the final, definitive confirmation of the molecular formula.

-

Molecular Formula: C₇H₅NOS

-

Exact Mass: 151.01 g/mol

| m/z Value | Ion | Significance |

| 151 | [M]⁺• | Molecular Ion Peak: This is the most important peak, confirming the molecular weight of the compound. |

| 123 | [M - CO]⁺• | A common fragmentation pattern for phenols is the loss of carbon monoxide. |

| 108 | [M - SCN]⁺ | Loss of the thiocyanate radical. |

| 96 | [C₆H₄O]⁺• | Fragment corresponding to the hydroxylated benzene portion. |

Integrated Analysis: A Self-Validating Workflow

The following diagram illustrates how the disparate data points converge to confirm the structure of 1,3-Benzothiazol-7-ol.

Diagram 1. Integrated workflow for spectroscopic validation.

-

MS confirms the molecular formula is C₇H₅NOS with a molecular weight of 151.

-

IR confirms the presence of a hydroxyl (-OH) group and an aromatic C=N/C=C system.

-

¹³C NMR confirms the presence of seven unique carbon environments, consistent with the proposed structure.

-

¹H NMR confirms the connectivity and relative positions of the five protons on this skeleton.

Together, these data points leave no ambiguity as to the identity and structure of the compound. This rigorous, multi-technique approach ensures the scientific integrity required for research and development applications.

References

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022, June). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

-

Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Scilit. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

ejournal.upi.edu. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

University of Notre Dame. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of compound (7).... Retrieved from [Link]

-

PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

-

ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L).. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole - NIST WebBook. Retrieved from [Link]

-

National Institutes of Health. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. web.mit.edu [web.mit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. emory.edu [emory.edu]

- 9. acgpubs.org [acgpubs.org]

- 10. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bhu.ac.in [bhu.ac.in]

- 12. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. compoundchem.com [compoundchem.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. eag.com [eag.com]

- 18. rtilab.com [rtilab.com]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 24. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

The Unexplored Therapeutic Potential of 7-Hydroxybenzothiazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] While extensive research has focused on substitutions at the 2- and 6-positions of the benzothiazole ring, the therapeutic potential of derivatives bearing a hydroxyl group at the 7-position remains a largely uncharted territory. This technical guide provides a comprehensive overview of the prospective biological activities of 7-hydroxybenzothiazole derivatives, drawing upon structure-activity relationship (SAR) data from related benzothiazole congeners to build a case for their investigation. We will delve into rational synthetic strategies, propose detailed experimental protocols for biological evaluation, and present conceptual frameworks for their potential mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore this promising, yet underexplored, chemical space.

Introduction: The Benzothiazole Scaffold and the Significance of the 7-Position

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents.[1] Its rigid structure and the presence of nitrogen and sulfur heteroatoms provide a unique electronic and steric environment for molecular interactions with various biological targets.[1] The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzene ring.[1]

While positions 2 and 6 have been extensively functionalized, leading to potent bioactive molecules, the 7-position offers a distinct vector for chemical modification. Substitutions at this position can modulate the electronic properties of the entire ring system and influence the molecule's interaction with target proteins through unique hydrogen bonding and steric interactions. Limited but significant findings have highlighted the importance of the 7-position; for instance, the incorporation of a fluorine atom at this position has been shown to enhance cytotoxic activity in anticancer studies. Furthermore, other substitutions at the 7-position have been demonstrated to improve antibacterial action, suggesting its critical role in modulating the biological profile of the benzothiazole scaffold.

The introduction of a hydroxyl group at the 7-position is of particular interest. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, participate in metal chelation, and undergo metabolic transformations, all of which can contribute to a diverse range of biological activities. This guide will explore the untapped potential of these 7-hydroxybenzothiazole derivatives.

Potential Biological Activities of 7-Hydroxybenzothiazole Derivatives

Based on the extensive literature on substituted benzothiazoles, we can hypothesize several key biological activities for 7-hydroxybenzothiazole derivatives.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis and inhibition of protein kinases.[3][4] The presence of a hydroxyl group on the aromatic ring can enhance anticancer activity, as seen in polyhydroxy-substituted 2-phenylbenzothiazoles which have been screened against various cancer cell lines.

Hypothesized Mechanism of Action:

A 7-hydroxybenzothiazole scaffold could potentially inhibit cancer cell growth through several mechanisms:

-

Tyrosine Kinase Inhibition: The hydroxyl group could form key hydrogen bonds within the ATP-binding site of tyrosine kinases, which are often overexpressed in cancer cells.

-

Induction of Apoptosis: The phenolic moiety might contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the apoptotic cascade.

-

Topoisomerase Inhibition: Certain hydroxybenzoyl-2-aminobenzothiazole derivatives have demonstrated inhibitory activity against topoisomerases I and II, enzymes crucial for DNA replication in cancer cells.[5]

Experimental Protocol for Anticancer Activity Screening (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 7-hydroxybenzothiazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (concentration causing 50% inhibition of cell growth) is then determined.

Antimicrobial Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents.[6] The introduction of substituents at the 7-position, such as methyl and bromo groups, has been shown to enhance antibacterial activity.[6]

Hypothesized Mechanism of Action:

7-hydroxybenzothiazole derivatives may exert their antimicrobial effects by:

-

Enzyme Inhibition: The benzothiazole core is known to inhibit essential bacterial enzymes like DNA gyrase and dihydrofolate reductase.[6] The 7-hydroxy group could enhance binding to these enzymes.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzothiazole ring combined with the polar hydroxyl group may allow the molecule to insert into and disrupt the bacterial cell membrane.

Experimental Protocol for Determination of Minimum Inhibitory Concentration (MIC):

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

-

Broth Microdilution: Prepare two-fold serial dilutions of the 7-hydroxybenzothiazole derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer.[7] Benzothiazole derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]

Hypothesized Mechanism of Action:

The potential anti-inflammatory effects of 7-hydroxybenzothiazole derivatives could be mediated by:

-

COX Inhibition: The structural features of the 7-hydroxybenzothiazole scaffold might allow it to bind to the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins, which are key inflammatory mediators.

-

NF-κB Pathway Inhibition: Some benzothiazole derivatives have been shown to suppress the NF-κB signaling pathway, a critical regulator of the inflammatory response.[8]

Experimental Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with different concentrations of the 7-hydroxybenzothiazole derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a key inflammatory mediator, in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

Neuroprotective Activity

Derivatives of the isomeric 6-hydroxybenzothiazole have shown significant promise as neuroprotective agents, acting as inhibitors of enzymes like Dyrk1A and monoamine oxidase B (MAO-B).[9][10] This provides a strong rationale for investigating the neuroprotective potential of 7-hydroxybenzothiazole derivatives.

Hypothesized Mechanism of Action:

7-hydroxybenzothiazole derivatives could potentially offer neuroprotection through:

-

Enzyme Inhibition: Similar to their 6-hydroxy counterparts, they may act as inhibitors of key enzymes involved in neurodegenerative pathways.

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress, which is a major contributor to neuronal damage in neurodegenerative diseases.

Experimental Protocol for Neuroprotection Assay (H₂O₂-induced Oxidative Stress):

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 7-hydroxybenzothiazole derivatives for 24 hours.

-

Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress-mediated cell death.

-

Cell Viability Assessment: After 24 hours of H₂O₂ treatment, assess cell viability using the MTT assay as described previously. An increase in cell viability compared to the H₂O₂-treated control would indicate a neuroprotective effect.

Synthesis of 7-Hydroxybenzothiazole Derivatives

A common and effective method for the synthesis of the 7-hydroxybenzothiazole core involves the reaction of an appropriately substituted aminothiophenol with a suitable electrophile.

Proposed Synthetic Pathway:

A plausible route to 2-substituted-7-hydroxybenzothiazoles is outlined below.

Caption: Proposed synthetic route to 2-substituted-7-hydroxybenzothiazoles.

Detailed Experimental Protocol for the Synthesis of a Hypothetical 2-Aryl-7-hydroxybenzothiazole:

-

Synthesis of 2-Amino-6-nitrothiophenol: This starting material can be synthesized from 2-amino-6-nitrophenol through a multi-step process involving thiolation and rearrangement.

-

Cyclization: React 2-amino-6-nitrothiophenol with an aromatic aldehyde in the presence of an oxidizing agent (e.g., air, DDQ) in a solvent like DMSO or ethanol to yield the corresponding 2-aryl-7-nitrobenzothiazole.

-

Reduction of the Nitro Group: Reduce the nitro group of the 2-aryl-7-nitrobenzothiazole to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to obtain the 2-aryl-7-aminobenzothiazole.

-

Conversion to the Hydroxyl Group: Convert the amino group to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt in the presence of a copper catalyst.

-

Purification: Purify the final 7-hydroxybenzothiazole derivative using column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on 7-hydroxybenzothiazole derivatives are lacking, we can extrapolate from related series.

Table 1: Postulated Structure-Activity Relationships for 7-Hydroxybenzothiazole Derivatives

| Position of Substitution | Type of Substituent | Anticipated Effect on Biological Activity | Rationale |

| 2 | Aryl/Heteroaryl | Modulation of activity and selectivity | The nature of the substituent at the 2-position is known to significantly impact the biological profile of benzothiazoles. |

| 2 | Electron-withdrawing group | Potential increase in anticancer activity | Electron-withdrawing groups can enhance the electrophilicity of the benzothiazole core, potentially leading to better interactions with biological targets. |

| 7-OH | Ether or Ester Prodrug | Improved bioavailability | Masking the polar hydroxyl group can enhance cell permeability and oral absorption. |

| 4, 5, 6 | Halogens, Alkyl groups | Fine-tuning of lipophilicity and electronic properties | Small substituents on the benzene ring can be used to optimize the pharmacokinetic and pharmacodynamic properties of the lead compound. |

Future research should focus on:

-

Synthesis of a diverse library of 2-substituted-7-hydroxybenzothiazole derivatives to establish robust SAR.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation of promising candidates in relevant animal models of cancer, infectious diseases, inflammation, and neurodegeneration.

Conclusion

The 7-hydroxybenzothiazole scaffold represents a promising but underexplored area in medicinal chemistry. Based on the well-documented biological activities of the broader benzothiazole class and the significant influence of substituents at the 7-position, it is highly probable that 7-hydroxybenzothiazole derivatives will exhibit potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The synthetic strategies and experimental protocols outlined in this guide provide a solid framework for initiating research into this exciting new class of compounds. The exploration of 7-hydroxybenzothiazole derivatives holds the potential to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5 - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5 - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]

-

Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). Retrieved January 9, 2026, from [Link]

-

Anticancer activity of benzothiazole derivatives - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. (n.d.). Retrieved January 9, 2026, from [Link]

-

Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. (n.d.). Retrieved January 9, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (n.d.). Retrieved January 9, 2026, from [Link]

-

Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Anti‐inflammatory activity of benzothiazole derivatives - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Antimicrobial activity of benzothiazole derivatives - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-